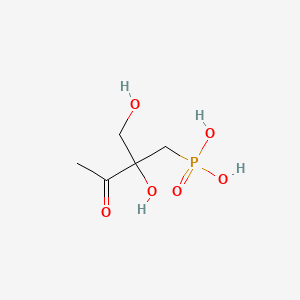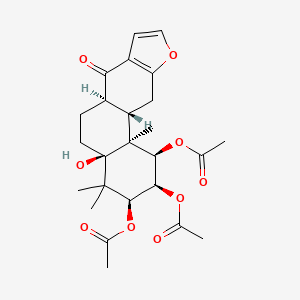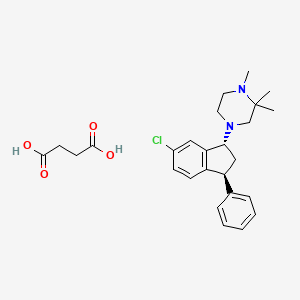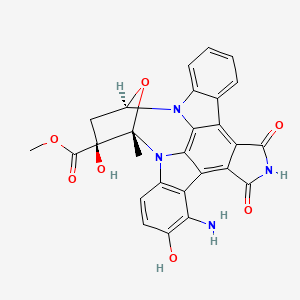
Chloriolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloriolide is a natural product found in Chaetosphaeria vermicularioides, Chloridium virescens var. chlamydosporum, and Chloridium virescens with data available.
Wissenschaftliche Forschungsanwendungen
Chloriolide Synthesis and Applications
- Synthesis of this compound : this compound, a metabolite from Chloridium virescens, has been synthesized in a 16-step process starting from cellulose, showcasing the compound's derivation and potential for further biochemical investigation. This synthesis, using a ring-closing Wittig olefination, is notable for being the first of its kind for a macrolide, demonstrating a novel approach in organic chemistry and potential applications in pharmacology. Intriguingly, this synthesized this compound exhibited moderate cytotoxicity against cancer cells, though it lacked antimicrobial activity against Staphylococcus aureus (Ostermeier & Schobert, 2014).
Chlorophyll Fluorescence Research
- Chlorophyll Fluorescence Techniques : Chlorophyll fluorescence analysis, while not directly linked to this compound, is a critical technique in plant physiology and ecophysiology. It offers valuable insights into the functioning and organization of photosynthesis, which may indirectly relate to studies involving this compound in plant-based systems. The technique's utility in understanding photosynthetic mechanisms and responses to environmental changes underlines its potential relevance in broader biological research, including studies on compounds like this compound (Maxwell & Johnson, 2000).
Eigenschaften
Molekularformel |
C12H18O4 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(3E,5S,6Z,8R,12S)-5,8-dihydroxy-12-methyl-1-oxacyclododeca-3,6-dien-2-one |
InChI |
InChI=1S/C12H18O4/c1-9-3-2-4-10(13)5-6-11(14)7-8-12(15)16-9/h5-11,13-14H,2-4H2,1H3/b6-5-,8-7+/t9-,10+,11-/m0/s1 |
InChI-Schlüssel |
HUZUQWCSNJQLCI-SQQMHITHSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@H](/C=C\[C@@H](/C=C/C(=O)O1)O)O |
SMILES |
CC1CCCC(C=CC(C=CC(=O)O1)O)O |
Kanonische SMILES |
CC1CCCC(C=CC(C=CC(=O)O1)O)O |
Synonyme |
chloriolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Calix[4]furan](/img/structure/B1250623.png)










